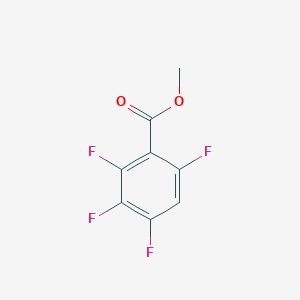

Methyl 2,3,4,6-tetrafluorobenzoate

Übersicht

Beschreibung

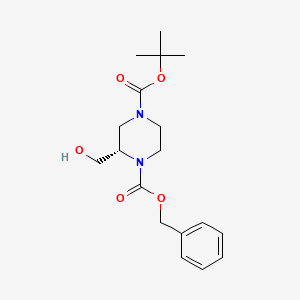

Methyl 2,3,4,6-tetrafluorobenzoate is a chemical compound with the molecular formula C8H4F4O2 . It is widely used in organic synthesis .

Synthesis Analysis

The synthesis of Methyl 2,3,4,6-tetrafluorobenzoate involves several steps. For instance, Methyl 4-azido-2,3,5,6-tetrafluorobenzoate was synthesized according to the methods described by Keana et al . The procedure involves dissolving Methyl pentafluorobenzoate and NaN3 in a mixture of acetone and water and refluxing for 8 hours at 85 °C .Molecular Structure Analysis

The molecular structure of Methyl 2,3,4,6-tetrafluorobenzoate consists of 8 carbon atoms, 4 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms . The average mass of the molecule is 208.110 Da .Physical And Chemical Properties Analysis

Methyl 2,3,4,6-tetrafluorobenzoate is a solid at room temperature . It has a molecular weight of 208.11 .Wissenschaftliche Forschungsanwendungen

Application in Material Science

Summary of the Application

“Methyl 2,3,4,5-tetrafluorobenzoate” is used in the field of Material Science, specifically in the engineering of semiconducting polymers . It’s used to modify the mechanical properties of a library of semiconducting polymers .

Methods of Application or Experimental Procedures

A four-armed azide-based crosslinker (“4Bx”) is used to modify the mechanical properties of a library of semiconducting polymers . Three polymers used in bulk heterojunction solar cells (donors J51 and PTB7-Th, and acceptor N2200) are selected for detailed investigation .

Results or Outcomes Obtained

The use of low loadings of 4Bx can increase the strength (up to 30%), toughness (up to 75%), hardness (up to 25%), and cohesion of crosslinked films . Crosslinked films show greater physical stability in comparison to non-crosslinked counterparts (20% vs 90% volume lost after sonication) . The locked-in morphologies and increased mechanical robustness enable crosslinked solar cells to have greater survivability to four degradation tests: abrasion (using a sponge), direct exposure to chloroform, thermal aging, and accelerated degradation (heat, moisture, and oxygen) .

Application in Organic Synthesis

Summary of the Application

“4-Amino-2,3,5,6-tetrafluorobenzoic acid methyl ester” is widely used in organic synthesis . It can be used as an intermediate for the herbicide glyphosate , and also for the synthesis of glyphosate derivatives .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2,3,4,6-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXRNDMEWYJEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-tetrafluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

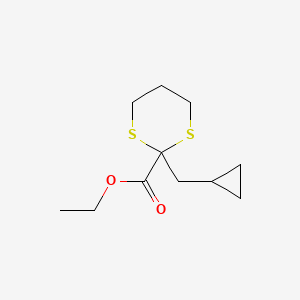

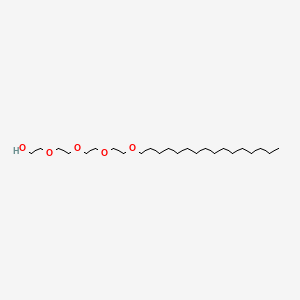

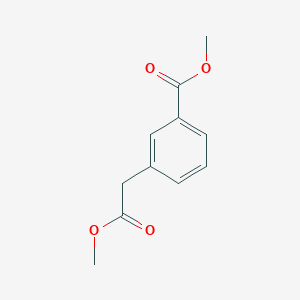

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)

![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)

![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)